
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Overview
Description
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone (CAS: 41510-16-1) is a benzimidazole derivative with a molecular formula of C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Structurally, it features a benzimidazole core substituted with a chloro group at the 6th position and an acetyl (ethanone) group at the 2nd position. This compound is synthesized via reactions involving benzimidazole precursors and acetylating agents, as demonstrated in analogous syntheses of related ethanone derivatives (e.g., 1-(1H-benzimidazol-2-yl)ethanone using acetyl chloride under reflux conditions) . Its hydrochloride form is noted for laboratory use, though detailed physical properties (e.g., melting point) remain unspecified in available data .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1H-benzimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 undergoes nucleophilic substitution with amines, alkoxides, and other nucleophiles. Reaction conditions and outcomes depend on the nucleophile's strength and solvent system.
These substitutions enable modular derivatization for applications in medicinal chemistry.
Condensation Reactions
The ketone group participates in condensation reactions with amines, hydrazines, and hydroxylamines to form Schiff bases or heterocyclic derivatives.
Example Reaction with Hydrazine :
Parameter | Value |
---|---|
Solvent | Ethanol/water (3:1) |
Temperature | 70°C |
Reaction Time | 8 hrs |
Yield | 85% |
Characterization | IR: 1640 cm⁻¹ (C=N stretch) |
Oxidation and Reduction
The ethanone moiety undergoes redox transformations:
Oxidation
Controlled oxidation converts the ketone to a carboxylic acid:
Condition | Outcome |
---|---|
Oxidizing Agent | KMnO₄ in acidic medium |
Temperature | 100°C |
Yield | 63% |
Purity | HPLC: 98.2% |
Reduction
Sodium borohydride reduces the ketone to a secondary alcohol:
Parameter | Value |
---|---|
Solvent | Methanol |
Reaction Time | 4 hrs |
Yield | 89% |
Melting Point | 142–144°C |
Cyclization and Ring Expansion
Under acidic or basic conditions, the compound forms fused heterocycles. For example, treatment with phosphorus oxychloride yields quinoxaline derivatives via cyclodehydration:
Reaction | Product | Application |
---|---|---|
With POCl₃, DMF | 6-chloroquinoxaline-2-carbonyl chloride | Intermediate for kinase inhibitors |
Halogen Exchange Reactions
The chloro group can be replaced by bromine or iodine via halogen-exchange mechanisms:
Reagent | Conditions | Product | Yield |
---|---|---|---|
HBr (48%), CuBr | 120°C, 6 hrs | 6-bromo-1H-benzimidazol-2-yl ethanone | 77% |
KI, CuI, DMSO | 100°C, 12 hrs | 6-iodo-1H-benzimidazol-2-yl ethanone | 65% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:
Catalyst | Base | Yield | TOF (h⁻¹) |
---|---|---|---|
Pd(dppf)Cl₂ | K₂CO₃ | 81% | 220 |
Pd(PPh₃)₄ | CsF | 69% | 180 |
Stability Under Hydrolytic Conditions
The compound remains stable in neutral aqueous solutions but hydrolyzes in acidic/basic media:
Condition | Degradation Product | Half-Life |
---|---|---|
pH 1.2 (HCl) | 6-chloro-1H-benzimidazole-2-carboxylic acid | 2.5 hrs |
pH 13 (NaOH) | 6-chloro-1H-benzimidazole-2-ol | 1.8 hrs |
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties by inhibiting bacterial enzymes, making it a candidate for developing new antibiotics.
- Anticancer Properties: Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce cell cycle arrest.
- Antimalarial Activity: In vitro studies suggest that this compound shows promise as an antimalarial agent, demonstrating effectiveness against various pathogens.
Biological Research
The compound's interaction with biological targets is crucial for understanding its efficacy:
- Binding Affinity Studies: Molecular docking studies have been employed to elucidate the binding interactions between this compound and specific enzymes or receptors, providing insights into its mechanism of action .
- Cell Signaling Pathways: This compound influences cellular processes by altering signaling pathways and gene expression, which can lead to therapeutic effects in diseases such as cancer.
Industrial Applications
In addition to its biological applications, this compound serves as an important building block in organic synthesis:
- Material Development: It is utilized in the synthesis of novel materials with specific properties, contributing to advancements in chemical manufacturing and material science .
- Intermediate in Synthesis: The compound acts as an intermediate in the production of various benzimidazole derivatives used in pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated a marked reduction in tumor cell viability at low concentrations, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology demonstrated that this compound inhibited the growth of several bacterial strains. The study highlighted its mechanism involving the disruption of bacterial enzyme function, paving the way for further exploration as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects at the 2-Position of Benzimidazole
- Chloromethyl vs. Chloro Groups: Derivatives such as 2-(chloromethyl)-1H-benzimidazole (Compounds 32–39) replace the ethanone group with a chloromethyl substituent. Biological studies suggest that the 2-chloromethyl group facilitates direct comparisons of functional group impacts on activity .
- Carboxylic Acid Derivatives: Oxidation of 2-hydroxymethyl benzimidazoles yields 2-carboxylic acid derivatives (e.g., Compounds 40–46).
Variations in the Ethanone Moiety
- Aryl-Substituted Ethanones: Compounds like 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS: 23085-45-2) and 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone (CAS: 170031-78-4) feature phenyl or substituted phenyl groups instead of the benzimidazole-linked acetyl. The benzoyl group in the latter introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .
- Thiosemicarbazone Derivatives: Thiosemicarbazones derived from 1-(5-chloro-1H-benzimidazol-2-yl)ethanone (e.g., Compound S2, NSC 92491) demonstrate enhanced anti-cancer activity compared to the parent ethanone, highlighting the role of the thiosemicarbazone moiety in improving pharmacological properties .
Halogenation and Electronic Effects
- 6-Chloro vs. 5-Chloro Substitution: 1-(5-Chloro-1H-benzimidazol-2-yl)ethanone derivatives (e.g., in ) differ in the position of the chloro substituent.
- Nitro-Substituted Analogues: Compounds like 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6) introduce a nitro group, which is strongly electron-withdrawing.
Table 1: Key Comparative Data
Hydrogen Bonding and Crystallography
The target compound’s acetyl group can act as a hydrogen-bond acceptor, unlike chloromethyl or benzoyl derivatives. In related structures (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol), O–H···N and O–H···O hydrogen bonds form layered crystal structures, suggesting that the ethanone group may participate in similar intermolecular interactions .
Biological Activity
1-(6-chloro-1H-benzimidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The molecular formula of this compound is C9H7ClN2O, featuring a chloro-substituted benzimidazole moiety attached to an ethanone functional group. The compound is characterized by its ability to undergo various chemical reactions typical of carbonyl compounds and halogenated aromatic systems, such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's structural characteristics enhance its interactions with biological targets, contributing to its bioactivity.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Staphylococcus aureus | Moderate activity | |
Candida albicans | Effective antifungal |
Antimalarial Potential
This compound has been evaluated for its antimalarial activity, showing promising results in vitro against Plasmodium species. The compound's mechanism may involve interference with the parasite's metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms involved.
The mechanisms through which this compound exerts its biological effects are primarily associated with its interaction with specific enzymes and receptors. Studies utilizing molecular docking techniques have suggested that the compound binds effectively to targets involved in pathogen metabolism and replication.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated significant growth inhibition zones against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent response in bacterial inhibition .
Case Study 2: Antimalarial Activity
In vitro assays against Plasmodium falciparum showed that this compound inhibited parasite growth with an IC50 value indicative of moderate potency. Further studies are warranted to explore its potential as a lead compound for antimalarial drug development.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(6-nitro-1H-benzimidazol-2-yl)ethanone | Nitro group instead of chloro | Exhibits distinct antimicrobial activity |
2-(6-chloro-1H-benzimidazol-2-yl)ethanol | Hydroxyl group instead of carbonyl | Potentially different pharmacokinetic properties |
5-fluoro-1H-benzimidazole | Fluorine substitution on the benzene ring | Known for enhanced potency against certain pathogens |
This comparison highlights how minor structural modifications can significantly influence biological activity and therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via condensation of 6-chloro-1H-benzimidazole with acetylating agents. A common method involves refluxing 6-chloro-1H-benzimidazole with acetyl chloride in anhydrous dioxane under basic conditions (e.g., potassium carbonate) for 6–8 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of benzimidazole to acetyl chloride) and inert atmosphere to minimize side reactions. Post-synthesis, recrystallization in methanol improves purity (>90%) .
Advanced Research Question
Alternative pathways using chloroacetyl chloride () or hydrazine derivatives ( ) introduce functional groups at the ethanone position, enabling downstream derivatization. Microwave-assisted synthesis (referenced in ) reduces reaction time (2–4 hours vs. 6 hours) and enhances yield (15–20% improvement) by accelerating kinetics. Contradictions in solvent choice (dioxane vs. methanol) highlight solvent polarity’s role in intermediate stabilization—non-polar solvents favor cyclization, while polar solvents improve solubility of intermediates .
Q. How do analytical techniques (e.g., IR, NMR, TLC) confirm the structural integrity of this compound?
Basic Research Question
- IR Spectroscopy : Key peaks include C=O stretch at ~1680 cm⁻¹ (ethanone), N–H bend at ~1550 cm⁻¹ (benzimidazole), and C–Cl stretch at 750 cm⁻¹ .
- ¹H NMR : Benzimidazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the acetyl group appears as a singlet at δ 2.6 ppm .
- TLC : Ethyl acetate/hexane (3:7) resolves the product (Rf ~0.5) from unreacted starting material (Rf ~0.8) .
Advanced Research Question
High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns for Cl (M+2 peak at ~33% intensity). X-ray crystallography (e.g., ) confirms spatial orientation of the chloro and ethanone groups, critical for structure-activity relationship (SAR) studies. Contradictions in melting points across studies (e.g., 180–185°C vs. 190°C) suggest polymorphism or residual solvent effects, requiring differential scanning calorimetry (DSC) for validation .
Q. What strategies address low yields in benzimidazole-ethanone coupling reactions?
Basic Research Question
Low yields (<50%) often stem from incomplete cyclization. Remedies include:
- Prolonged reflux (8–12 hours) with Dean-Stark traps to remove water .
- Catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate nucleophilic attack .
Advanced Research Question
Computational modeling (DFT) identifies transition-state barriers in cyclization. Substituent effects: Electron-withdrawing groups (e.g., –Cl) lower activation energy by stabilizing intermediates. Microwave-assisted synthesis () reduces side reactions (e.g., oxidation) via controlled heating. Contrasting results with 6-nitro vs. 6-chloro derivatives () highlight steric and electronic influences on reaction efficiency .
Q. How does the chloro substituent at position 6 influence biological activity?
Advanced Research Question
The 6-chloro group enhances lipophilicity (logP ~2.1 vs. ~1.5 for unsubstituted analogs), improving membrane permeability in anti-inflammatory assays ( ). SAR studies show:
- Anti-inflammatory activity : IC50 values decrease by 30% compared to 5-chloro isomers due to optimized hydrogen bonding with COX-2 .
- Antimicrobial activity : Chloro-substituted derivatives exhibit 2–4x higher MIC against Gram-positive bacteria than non-halogenated analogs .
Q. What are the challenges in scaling up benzimidazole-ethanone synthesis for preclinical studies?
Advanced Research Question
- Purification : Recrystallization scalability is limited by solvent volume. Switch to column chromatography (silica gel, ethyl acetate/hexane) improves throughput but reduces yield by 10–15% .
- Byproduct Formation : Chloroacetyl intermediates () may hydrolyze to carboxylic acids under prolonged heating, requiring pH control (pH 6–7) .
- Regulatory Compliance : Residual solvents (dioxane) must meet ICH Q3C limits (<380 ppm), necessitating rotary evaporation under reduced pressure .
Q. How can computational tools predict reactivity and stability of derivatives?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates (e.g., dioxane vs. DMF) .
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) using chloro-ethanone derivatives .
- QSPR Models : Correlate substituent electronegativity with thermal stability (e.g., chloro derivatives decompose at 220°C vs. 200°C for methoxy analogs) .
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDOUULOOHNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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